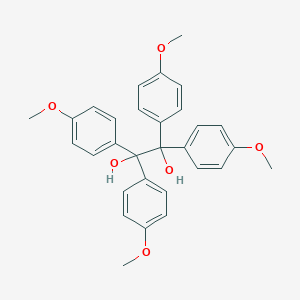

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

説明

特性

IUPAC Name |

1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSYWZLTIIFQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392654 | |

| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19920-00-4 | |

| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol CAS number

An In-Depth Technical Guide to 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, a complex organic molecule with potential applications in materials science and medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential avenues for research.

Core Compound Identification

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is a symmetrically substituted pinacol derivative. Its structure is characterized by a central ethane-1,2-diol core with two 4-methoxyphenyl (anisyl) groups attached to each carbon atom.

| Identifier | Value |

| CAS Number | 19920-00-4[1][2][3][4] |

| IUPAC Name | 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol[4] |

| Synonyms | 1,1,2,2-tetrakis(4-methoxyphenyl)-1,2-ethanediol, 1,1,2,2-Tetra-p-anisyl-1,2-ethanediol[4] |

| Molecular Formula | C₃₀H₃₀O₆[1][4] |

| Molecular Weight | 486.56 g/mol [1][4] |

| InChI Key | GJSYWZLTIIFQTD-UHFFFAOYSA-N[4] |

Physicochemical and Safety Data

Understanding the physical properties and safety profile is critical for laboratory handling and experimental design.

Physical Properties

The compound is a solid at room temperature, typically appearing as a white or crystalline powder.[4]

| Property | Value |

| Physical Form | Solid, Crystalline Powder[4] |

| Color | White[4] |

| Melting Point | 170°C[4] |

| Purity | ≥95-96% (as specified by suppliers)[4] |

| Storage | Sealed in a dry environment at room temperature[1] |

Safety and Handling

This compound is classified with GHS07 pictograms, indicating it can be a health hazard.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

Researchers should handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis Pathway and Experimental Protocol

A direct, one-pot synthesis for 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is not prominently documented. However, a logical and robust synthesis can be designed based on established organometallic reactions, starting from readily available precursors. The most viable pathway involves the reaction of a Grignard reagent with a diketone precursor, Anisil (also known as 4,4'-Dimethoxybenzil).

The overall workflow can be visualized as a multi-step process.

Caption: Proposed multi-step synthesis of the target diol.

Step 1: Synthesis of p-Anisoin

The synthesis begins with a benzoin condensation of p-anisaldehyde, which is prochiral. This reaction is often catalyzed by N-heterocyclic carbenes (NHCs), such as thiamine (Vitamin B1).[5]

-

Rationale: Benzoin condensation is a classic C-C bond-forming reaction that efficiently dimerizes aldehydes to form α-hydroxy ketones, providing the core structure for the subsequent steps.

-

Protocol:

-

Combine p-anisaldehyde and a catalytic amount of thiamine hydrochloride in a suitable solvent like ethanol.

-

Add an aqueous base (e.g., NaOH) to generate the active carbene catalyst in situ.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the product, p-Anisoin, often crystallizes from the reaction mixture.

-

Collect the solid by filtration and recrystallize from ethanol to obtain pure p-Anisoin (m.p. 111-112°C).

-

Step 2: Oxidation to Anisil (4,4'-Dimethoxybenzil)

The α-hydroxy ketone (p-Anisoin) is oxidized to the corresponding α-diketone (Anisil).

-

Rationale: This oxidation is necessary to create the electrophilic centers (carbonyl carbons) required for the subsequent double Grignard addition. A common and effective method uses cupric sulfate in pyridine.

-

Protocol:

-

Prepare a mixture of p-Anisoin, cupric sulfate pentahydrate, pyridine, and a small amount of water.[7]

-

Heat the mixture with stirring (e.g., to ~85°C) overnight.[7]

-

Pour the resulting suspension over ice to precipitate the product and quench the reaction.[7]

-

Collect the yellow solid product (Anisil) by filtration and wash thoroughly with water to remove copper salts.[7][8]

-

The product can be further purified by recrystallization.

-

Step 3: Grignard Reaction to form 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

This final step involves a double nucleophilic addition of a Grignard reagent to the Anisil diketone.

-

Rationale: The Grignard reagent, 4-methoxyphenylmagnesium bromide, acts as a strong nucleophile, attacking both carbonyl carbons of Anisil. This forms a di-alkoxide intermediate which, upon acidic workup, is protonated to yield the target tertiary diol. This is a standard and reliable method for constructing sterically hindered tertiary alcohols.

-

Protocol:

-

Prepare the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), react 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or THF until the magnesium is consumed.

-

Addition to Anisil: Cool the freshly prepared Grignard solution in an ice bath. Slowly add a solution of Anisil in anhydrous THF or ether dropwise with vigorous stirring. An excess of the Grignard reagent (at least 2 molar equivalents) is required.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of Anisil. Gentle refluxing may be required to drive the reaction to completion.

-

Workup: Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This will protonate the alkoxide intermediate and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol.

-

Potential Applications in Research and Drug Development

While direct therapeutic applications of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol are not yet established, its structural motifs are relevant in medicinal chemistry. The rigid, sterically demanding scaffold and the presence of multiple methoxyphenyl groups suggest several avenues for investigation.

Scaffold for Bioactive Molecules

The ethane-1,2-diol core is a common feature in various biologically active molecules. The four methoxyphenyl groups create a well-defined three-dimensional arrangement that could be exploited for specific binding to biological targets. This structure could serve as a starting point for developing inhibitors of protein-protein interactions or as a scaffold in fragment-based drug discovery.

Overcoming Multidrug Resistance

Structurally related compounds containing methoxyphenyl groups have shown promise in overcoming multidrug resistance (MDR) in cancer cells. For instance, certain 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters act as potent chemoreversal agents.[9] Their mechanism involves the inhibition of efflux pumps like P-glycoprotein (P-gp), which prevents cancer cells from expelling chemotherapeutic drugs.[9] The tetrakis(methoxyphenyl) structure of the title compound could be investigated for similar P-gp inhibitory activity.

Caption: Role of efflux pump inhibitors in overcoming drug resistance.

Antimitotic and Cytotoxic Agents

Many compounds that disrupt tubulin polymerization, a key process in cell division, contain methoxyphenyl rings. These rings often interact with the colchicine-binding site on tubulin. For example, combretastatins and related chalcones with methoxy substitutions are potent antimitotic agents.[10] The rigid and bulky nature of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol could be explored for its ability to interfere with tubulin dynamics, potentially leading to cytotoxic effects in cancer cells.

Conclusion

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (CAS: 19920-00-4) is a well-defined chemical entity with established physical properties. While its synthesis requires a multi-step approach, the pathway is logical and relies on fundamental, high-yielding organic reactions. Although its biological activity remains largely unexplored, its structural similarity to known bioactive molecules, particularly those involved in overcoming multidrug resistance and inhibiting mitosis, makes it a compound of significant interest for future research in medicinal chemistry and drug development. This guide provides the foundational knowledge necessary for scientists to handle, synthesize, and strategically investigate the potential of this complex molecule.

References

- 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol. Sigma-Aldrich.

- 19920-00-4|1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol. BLDpharm.

- 1,1,2,2-tetrakis-(4-methoxy-phenyl)-ethane-1,2-diol. Sigma-Aldrich.

- 1,1,2,2-TETRAKIS(4-METHOXYPHENYL)-1,2-ETHANEDIOL | 19920-00-4. ChemicalBook.

- 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol 96.0+%, TCI America 1 g. Fisher Scientific.

- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity.

- Synthesis of Anisil. PrepChem.com.

- Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization.

- ANISOIN synthesis. ChemicalBook.

- p-Anisoin for synthesis. Sigma-Aldrich.

- Anisil, 98+%. CymitQuimica.

- (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI.

Sources

- 1. 19920-00-4|1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol|BLD Pharm [bldpharm.com]

- 2. 1,1,2,2-TETRAKIS-(4-METHOXY-PHENYL)-ETHANE-1,2-DIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,1,2,2-TETRAKIS(4-METHOXYPHENYL)-1,2-ETHANEDIOL | 19920-00-4 [chemicalbook.com]

- 4. 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ANISOIN synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Anisil, 98+% | CymitQuimica [cymitquimica.com]

- 9. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Multi-faceted Approach to the Structural Elucidation of 1,1,2,2-Tetra-p-anisyl-1,2-ethanediol: A Technical Guide

This guide provides a comprehensive, in-depth framework for the structural elucidation of 1,1,2,2-tetra-p-anisyl-1,2-ethanediol. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple listing of procedures. It delves into the rationale behind the chosen analytical strategies, offering insights born from practical experience to navigate the challenges inherent in characterizing sterically hindered and highly symmetrical molecules. Our approach is a self-validating system, where each piece of analytical data corroborates the others, leading to an unambiguous structural assignment.

The Challenge: Symmetry and Steric Hindrance

The structure of 1,1,2,2-tetra-p-anisyl-1,2-ethanediol presents two primary challenges to straightforward analysis. Firstly, its high degree of symmetry can lead to deceptively simple NMR spectra, potentially masking the true complexity of the molecule. Secondly, the bulky tetra-aryl substitution creates significant steric hindrance around the central ethane core, which can influence reactivity, spectroscopic properties, and the propensity for crystallization. This guide outlines a systematic workflow to deconstruct these challenges and arrive at a definitive structural confirmation.

Part 1: Synthesis and Purification - The Foundation of Analysis

A prerequisite for accurate structural elucidation is the synthesis of a pure compound. The most logical and common route to a 1,2-diol of this nature is through a pinacol coupling reaction of the corresponding ketone, in this case, 4,4'-dimethoxybenzophenone.

Experimental Protocol: Pinacol Coupling of 4,4'-Dimethoxybenzophenone

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings and a crystal of iodine. The flask is gently heated to sublime the iodine, activating the magnesium surface.

-

Initiation: To the activated magnesium, add a solution of 4,4'-dimethoxybenzophenone in anhydrous toluene. The reaction is initiated by the addition of a few drops of a suitable activating agent, such as mercuric chloride or by sonication.

-

Reaction Progression: The reaction mixture is refluxed until the characteristic color change indicates the consumption of the starting material. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of dilute sulfuric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield crystalline 1,1,2,2-tetra-p-anisyl-1,2-ethanediol.

Expert Insight: The success of the pinacol coupling is highly dependent on the purity of the reagents and the exclusion of water. The choice of the recrystallization solvent is critical for obtaining high-purity crystals suitable for subsequent analyses, including single-crystal X-ray diffraction.

Part 2: Spectroscopic Interrogation - A Symphony of Data

A multi-spectroscopic approach is essential to piece together the structural puzzle. Each technique provides unique and complementary information.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy will confirm the presence of key functional groups. The spectrum is expected to be relatively simple due to the molecule's symmetry.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad, Medium | O-H stretch (intermolecular hydrogen bonding) |

| ~3050-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2950-2850 | Weak-Medium | C-H stretch (methyl from methoxy) |

| ~1610, 1510, 1460 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (tertiary alcohol) |

Causality of Choices: The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected in the solid state. The strong C-O stretching bands are characteristic of the anisyl moieties and the tertiary alcohol groups, providing foundational evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Due to the molecule's C2 symmetry, the ¹H and ¹³C NMR spectra are anticipated to be simpler than the total number of protons and carbons would suggest.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that accounts for potentially slow-relaxing quaternary carbons.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use a more concentrated sample (20-30 mg in 0.7 mL of solvent) for ¹³C NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

Predicted NMR Data (in CDCl₃):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.8 Hz | 8H | Aromatic (protons ortho to OMe) | |

| ~6.80 | d, J ≈ 8.8 Hz | 8H | Aromatic (protons meta to OMe) | |

| ~3.75 | s | 12H | Methoxy (-OCH₃) | |

| ~2.50 | s | 2H | Hydroxyl (-OH) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | DEPT | Assignment | |

| ~158.5 | C | Aromatic (C-OMe) | ||

| ~138.0 | C | Aromatic (ipso-C attached to ethanediol) | ||

| ~129.0 | CH | Aromatic (CH ortho to OMe) | ||

| ~113.5 | CH | Aromatic (CH meta to OMe) | ||

| ~82.5 | C | Ethanediol (-C-OH) | ||

| ~55.2 | CH₃ | Methoxy (-OCH₃) |

Expert Insight: The observation of only two doublets for the aromatic protons and a single signal for the four methoxy groups is strong evidence for the high symmetry of the molecule. The chemical shift of the ethanediol carbons (~82.5 ppm) is characteristic of a tertiary alcohol in a sterically crowded environment. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the crucial molecular weight and offers structural clues through fragmentation patterns.

Mass Spectrometry Protocol:

-

Technique Selection: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Analysis: Obtain a full scan mass spectrum to identify the molecular ion peak. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and support the structural assignment.

Expected Mass Spectrometry Data:

| m/z | Ion | Notes |

| 486.2093 | [M]⁺ (calculated for C₃₀H₃₀O₆) | Molecular ion (if observed) |

| 509.1986 | [M+Na]⁺ (calculated for C₃₀H₃₀O₆Na) | Sodium adduct, often observed in ESI |

| 243.1072 | [C₁₅H₁₅O₃]⁺ | Cleavage of the central C-C bond |

Trustworthiness through Self-Validation: The accurate mass measurement from HRMS provides an unambiguous molecular formula. The observation of a fragment at m/z 243, corresponding to half of the molecule, is a powerful confirmation of the dimeric structure and the central C-C bond lability under ionization conditions. The analysis of vicinal diols can be enhanced by derivatization, for instance with boronic acids, which can provide more stable and structurally informative ions.

Part 3: The Definitive Proof - Single-Crystal X-ray Diffraction

While the combination of spectroscopic data provides a compelling case for the structure, single-crystal X-ray diffraction offers the only unequivocal proof of connectivity and stereochemistry in the solid state.

Experimental Workflow: Single-Crystal X-ray Diffraction

Expert Insight: Obtaining diffraction-quality crystals for sterically hindered molecules can be challenging. Slow evaporation, vapor diffusion, and cooling crystallization techniques should be systematically explored. The resulting crystal structure will not only confirm the atomic connectivity but also provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups.

Summary and Conclusion

The structural elucidation of 1,1,2,2-tetra-p-anisyl-1,2-ethanediol is a prime example of the necessity of a multi-pronged, logical analytical workflow. The inherent challenges of symmetry and steric hindrance are overcome by the careful application and interpretation of a suite of techniques. The initial synthesis and purification provide the foundation for reliable spectroscopic data. IR, NMR (¹H, ¹³C, and DEPT), and high-resolution mass spectrometry work in concert to build a robust structural hypothesis. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. This integrated approach ensures the highest level of scientific integrity and delivers a trustworthy and authoritative structural assignment.

References

-

Kent, D. R., et al. (2003). A survey of the Cambridge Structural Database for compounds containing the 1,1,2,2-tetraphenylethane moiety. Journal of Chemical Information and Computer Sciences, 43(5), 1543-1547. Available at: [Link]

-

Cheng, C., & Gross, M. L. (2010). Mass spectrometry for structural biology. Journal of the American Society for Mass Spectrometry, 21(1), 1-22. Available at: [Link]

-

Wan, D., Morisseau, C., Hammock, B. D., & Yang, J. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Metabolites, 12(1), 49. Available at: [Link]

-

Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (2020). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Journal of the American Society for Mass Spectrometry, 31(10), 2051-2059. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.

An In-Depth Technical Guide to the Photochemical Synthesis of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical synthesis of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, a valuable building block in organic synthesis and potential pharmacophore. The synthesis proceeds via a classical photochemical pinacol coupling reaction of 4,4'-dimethoxybenzophenone. This document delves into the underlying theoretical principles, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that influence the reaction's efficiency and outcome. The information presented herein is intended to equip researchers with the necessary knowledge to successfully and safely perform this synthesis and to understand the causal factors behind the experimental design.

Introduction: Significance and Applications

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, also known as 4,4',4'',4'''-(1,2-dihydroxyethane-1,1,2,2-tetrayl)tetrakis(methoxybenzene), is a sterically hindered vicinal diol. Its highly substituted nature and the presence of multiple methoxy groups make it an intriguing scaffold for various applications, including medicinal chemistry and materials science. The pinacol structure is a key motif in the synthesis of more complex molecules and can serve as a precursor to other valuable intermediates. The photochemical route to this compound represents an elegant and efficient synthetic strategy, leveraging the principles of photochemistry to forge a challenging carbon-carbon bond.

Theoretical Framework: The Photochemical Pinacol Coupling

The synthesis of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is a prime example of a photoreductive dimerization, specifically a pinacol coupling reaction. This class of reactions involves the formation of a carbon-carbon single bond between the carbonyl carbons of two ketone molecules.[1]

The Reaction Mechanism

The overall transformation is depicted below:

2 (C₁₅H₁₄O₃) + (CH₃)₂CHOH → C₃₀H₃₀O₆ + (CH₃)₂CO

The reaction is initiated by the absorption of ultraviolet (UV) light by the 4,4'-dimethoxybenzophenone molecule. The key mechanistic steps are as follows:

-

Photoexcitation: The 4,4'-dimethoxybenzophenone molecule absorbs a photon, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital. This initially forms a short-lived excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet diradical is the key reactive intermediate.

-

Hydrogen Abstraction: The electrophilic oxygen atom of the triplet-state 4,4'-dimethoxybenzophenone abstracts a hydrogen atom from a suitable donor molecule. In this synthesis, isopropyl alcohol serves as an excellent hydrogen donor, yielding a resonance-stabilized ketyl radical and a 2-hydroxy-2-propyl radical.

-

Dimerization: Two of the newly formed ketyl radicals then couple (dimerize) to form the carbon-carbon bond of the pinacol product, 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol.

-

Chain Propagation (Secondary Pathway): The 2-hydroxy-2-propyl radical can also reduce a ground-state 4,4'-dimethoxybenzophenone molecule, regenerating the ketyl radical and forming acetone as a byproduct. This step contributes to a quantum yield that can be greater than one.

Visualizing the Mechanism

The following diagram illustrates the key steps in the photochemical pinacol coupling of 4,4'-dimethoxybenzophenone.

Caption: Mechanism of Photochemical Pinacol Coupling.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful formation of the product is visually indicated by its precipitation from the reaction mixture.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,4'-Dimethoxybenzophenone | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. | Starting material. |

| Isopropyl Alcohol (2-Propanol) | ACS Reagent Grade | Fisher Scientific, VWR, etc. | Serves as both solvent and hydrogen donor. |

| Glacial Acetic Acid | ACS Reagent Grade | Fisher Scientific, VWR, etc. | Catalyst to prevent side reactions. |

Equipment

-

Borosilicate glass reaction vessel (e.g., Erlenmeyer flask or a large vial with a screw cap)

-

UV light source (e.g., medium-pressure mercury lamp, LED array with λmax ≈ 365 nm, or direct sunlight)[2]

-

Magnetic stirrer and stir bar (optional, but recommended for homogenous irradiation)

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Dissolution of the Ketone: In a clean, dry borosilicate glass reaction vessel, dissolve 4,4'-dimethoxybenzophenone in isopropyl alcohol. A recommended starting ratio is approximately 1 gram of the ketone per 10-15 mL of isopropyl alcohol. Gentle warming in a water bath may be necessary to facilitate complete dissolution.

-

Acidification: To the resulting solution, add a single drop of glacial acetic acid. The acid serves to neutralize any alkaline impurities on the glassware, which could otherwise catalyze side reactions and lead to the decomposition of the pinacol product.

-

Exclusion of Air: Fill the reaction vessel nearly to the top with isopropyl alcohol to minimize the headspace, thereby reducing the concentration of atmospheric oxygen, which can quench the triplet state of the ketone.

-

Initiation of Photoreaction: Seal the reaction vessel tightly and place it under the UV light source. If using sunlight, position the vessel in a location where it will receive direct and consistent exposure. For laboratory setups, position the vessel at an optimal distance from the lamp to ensure efficient irradiation. If using a magnetic stirrer, begin stirring at a moderate rate.

-

Reaction Monitoring and Product Formation: The reaction progress can be monitored by the formation of a white, crystalline precipitate of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol. The time required for significant product formation can range from several hours to a few days, depending on the intensity of the light source.

-

Isolation of the Product: Once a substantial amount of precipitate has formed, cool the reaction mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected crystals with a small amount of cold isopropyl alcohol to remove any unreacted starting material and soluble byproducts. Allow the product to air-dry or dry in a vacuum oven at a low temperature.

Visualizing the Experimental Workflow

Caption: Experimental Workflow for the Synthesis.

Causality Behind Experimental Choices and Field-Proven Insights

-

Choice of Solvent: Isopropyl alcohol is not merely a solvent; it is a crucial reactant. Its secondary carbon-hydrogen bond is relatively weak, making it an efficient hydrogen atom donor to the excited ketone. Other alcohols, such as ethanol, can also be used, but the reaction may proceed more slowly.[3]

-

The Role of Acetic Acid: Traces of alkali on the glass surface can catalyze a retro-pinacol rearrangement or other decomposition pathways of the product. A single drop of acetic acid is sufficient to neutralize these basic sites, thereby preserving the integrity of the desired diol.

-

Exclusion of Oxygen: Molecular oxygen is a triplet quencher and can intercept the excited triplet state of the benzophenone derivative, leading to the formation of singlet oxygen and inhibiting the desired pinacol coupling. Minimizing the headspace in the reaction vessel is a simple and effective way to reduce this competing pathway.

-

Light Source: The choice of light source is critical. 4,4'-Dimethoxybenzophenone exhibits a strong UV absorption band around 300-370 nm. Therefore, a light source emitting in this range, such as a medium-pressure mercury lamp or a 365 nm LED array, is ideal. Natural sunlight is also effective, though reaction times will be more variable.

Characterization of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₃₀H₃₀O₆ |

| Molecular Weight | 486.56 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data not consistently available in searched literature; requires experimental determination. |

| Solubility | Sparingly soluble in alcohols, more soluble in chlorinated solvents. |

Spectroscopic Data:

-

¹H NMR: Expected signals would include those for the methoxy protons (singlet, ~3.8 ppm), aromatic protons (doublets, in the aromatic region), and the hydroxyl protons (a broad singlet, which may be exchangeable with D₂O).

-

¹³C NMR: Signals for the methoxy carbons, aromatic carbons (with distinct signals for the ipso, ortho, meta, and para positions), and the quaternary carbons of the ethane bridge are expected.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups is a key diagnostic feature. Characteristic C-O stretching bands for the methoxy groups and aromatic C-H and C=C stretching bands will also be present.

Safety Considerations

-

UV Radiation: Direct exposure to UV light can be harmful to the eyes and skin. Appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat) must be used.

-

Reagent Handling: 4,4'-Dimethoxybenzophenone and isopropyl alcohol should be handled in a well-ventilated area. Refer to the Safety Data Sheets (SDS) for each chemical before use.

-

Pressure Build-up: Although unlikely in this specific reaction, photochemical reactions in sealed vessels can potentially lead to pressure build-up. It is good practice to use a pressure-rated vessel if conducting the reaction on a larger scale or at elevated temperatures.

Conclusion

The photochemical synthesis of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is a robust and efficient method for accessing this valuable compound. By understanding the underlying photochemical principles and carefully controlling the experimental parameters, researchers can reliably obtain the desired product. This guide provides the necessary theoretical and practical framework to empower scientists in their synthetic endeavors.

References

-

ResearchGate. (n.d.). Scheme 3. 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol 10, isolated... Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Photosensitized addition of isopropanol to furanones in a 365 nm UV-LED microchip. Retrieved from [Link]

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxybenzophenone. PubChem Compound Database. Retrieved from [Link]

-

Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

-

Sciforum. (1999). Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis. Retrieved from [Link]

-

MDPI. (2019). Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-1,2-ethanediol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine. PubChem Compound Database. Retrieved from [Link]

-

Journal of Photochemistry and Photobiology. (2022). Journal of Photochemistry and Photobiology. Retrieved from [Link]

-

Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Water: An underappreciated reaction medium for photodimerizations. Retrieved from [Link]

-

ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved from [Link]

-

Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]

-

International Journal of Pharmaceutical and Development Technology. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. Retrieved from [Link]

-

ChemPhotoChem. (n.d.). ChemPhotoChem. Retrieved from [Link]

-

National Science Foundation Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]

-

PubMed Central. (n.d.). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Retrieved from [Link]

-

Bartleby. (n.d.). Photochemical Synthesis of Benzopinacol And Its Acid-Catalyzed Rerrangement Product Benzopinacolone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1, 1, 2, 2 - tetrakis(hydroxyphenyl) ethane tetraglycidyl ether epoxy resin. Retrieved from [Link]

-

MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinacol coupling reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Isolation of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol from Photolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol, a pinacol derivative, synthesized via the photochemical reduction of 4,4'-dimethoxybenzophenone. The guide details the underlying photochemical principles, a step-by-step experimental protocol for the synthesis and purification, and methods for the characterization of the final product. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, providing the necessary information to replicate this synthesis and validate the identity and purity of the isolated product.

Introduction

The photochemical reduction of aromatic ketones to produce 1,2-diols, or pinacols, is a classic and efficient method for carbon-carbon bond formation. This process, driven by ultraviolet (UV) light, proceeds through a free-radical mechanism and offers a clean and often high-yielding route to sterically hindered diols. 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, with its four electron-rich methoxyphenyl groups, is a valuable building block in supramolecular chemistry and a potential precursor for various functional materials and pharmacologically active molecules.

This guide focuses on the practical aspects of synthesizing and isolating this specific diol, starting from the readily available 4,4'-dimethoxybenzophenone. We will delve into the mechanistic underpinnings of the photoreduction reaction, provide a detailed and validated experimental workflow, and outline the analytical techniques required to confirm the structure and purity of the final product.

Mechanistic Overview: The Photoreduction of 4,4'-Dimethoxybenzophenone

The formation of 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol from 4,4'-dimethoxybenzophenone is a textbook example of a photoreduction reaction.[1] The overall transformation is a dimerization of two ketone molecules, coupled with the reduction of the carbonyl groups to hydroxyl groups.

The process is initiated by the absorption of UV light by the 4,4'-dimethoxybenzophenone molecule, which promotes an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*), resulting in an excited singlet state. This singlet state rapidly undergoes intersystem crossing to a more stable triplet state.[1]

The triplet state of the ketone is a diradical species and is reactive enough to abstract a hydrogen atom from a suitable donor.[2] In this synthesis, isopropanol serves as both the solvent and the hydrogen donor. The abstraction of a hydrogen atom from isopropanol by the excited ketone results in the formation of two radical species: a ketyl radical and an isopropanol radical.

Finally, two ketyl radicals dimerize to form the stable 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol product, which is often insoluble in the reaction medium and precipitates out of the solution.[1]

Figure 1: Mechanism of Photoreduction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, isolation, and purification of 1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol.

Materials and Equipment

| Material/Equipment | Specifications |

| 4,4'-Dimethoxybenzophenone | Purity ≥ 98% |

| Isopropanol (2-Propanol) | ACS grade or higher |

| Ethanol | 95% or absolute |

| Glacial Acetic Acid | ACS grade |

| UV Lamp | Medium-pressure mercury lamp (broad spectrum UV) or 365 nm LED array[3] |

| Reaction Vessel | Borosilicate glass flask with a stopper |

| Magnetic Stirrer and Stir Bar | - |

| Buchner Funnel and Filter Flask | - |

| Filter Paper | Whatman No. 1 or equivalent |

| Beakers and Erlenmeyer Flasks | Appropriate sizes |

| Heating Mantle or Hot Plate | - |

| Ice Bath | - |

Synthesis Procedure

-

Dissolution of Starting Material: In a borosilicate flask, dissolve 5.0 g of 4,4'-dimethoxybenzophenone in 100 mL of isopropanol. Gentle warming may be necessary to achieve complete dissolution.

-

Acidification: Add a single drop of glacial acetic acid to the solution. This is to quench any basic impurities that might interfere with the reaction.

-

Photolysis: Stopper the flask and place it under a UV lamp. If using a medium-pressure mercury lamp, ensure the reaction vessel is placed at a safe and effective distance. For LED arrays, position the flask to ensure even irradiation. The reaction mixture should be stirred gently throughout the irradiation period.

-

Reaction Monitoring and Product Formation: The reaction progress can be monitored by the formation of a white precipitate, which is the desired diol product. The irradiation should be continued for 24-48 hours, or until a significant amount of precipitate has formed.

-

Isolation of the Crude Product: After the irradiation period, cool the reaction mixture in an ice bath for at least 30 minutes to maximize precipitation. Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold isopropanol to remove any unreacted starting material and other soluble impurities.

-

Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.

Sources

Solubility of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol in organic solvents

An In-depth Technical Guide to the Solubility of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol. In the absence of extensive published solubility data for this compound, this document establishes a foundational understanding based on its molecular structure and the fundamental principles of chemical interactions. It offers a predictive assessment of its solubility in various organic solvents and presents detailed, robust methodologies for systematic experimental determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility characteristics for applications ranging from synthesis and purification to formulation.

Introduction to 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, with the molecular formula C₃₀H₃₀O₆ and a molecular weight of 486.56 g/mol , is a complex organic molecule.[1] Its structure is characterized by a central ethane-1,2-diol core substituted with four 4-methoxyphenyl (anisyl) groups. While specific applications are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in exploring its potential uses, as solubility governs reaction conditions, purification strategies, and bioavailability in pharmaceutical contexts.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. An analysis of the molecular structure of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol reveals a molecule with both polar and nonpolar characteristics.

Key Structural Features Influencing Solubility:

-

Polar Functional Groups: The presence of two hydroxyl (-OH) groups and four methoxy (-OCH₃) groups imparts polarity to the molecule. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygen of the methoxy groups can act as a hydrogen bond acceptor.

-

Nonpolar Framework: The molecule possesses a substantial nonpolar surface area due to the four phenyl rings and the ethane backbone. This large hydrocarbon framework will favor interactions with nonpolar solvents through London dispersion forces.

Predicted Solubility:

Based on this duality, it is predicted that 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol will exhibit limited solubility in highly polar protic solvents (like water) and nonpolar aliphatic solvents (like hexane). The bulky, nonpolar phenyl groups will hinder dissolution in water, while the polar hydroxyl and methoxy groups will limit solubility in purely nonpolar solvents. The compound is expected to show the greatest solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds.

Caption: Structural features of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol influencing solubility.

A Systematic Approach to Experimental Solubility Determination

A systematic investigation of solubility in a range of solvents is essential to build a comprehensive profile. The following sections outline protocols for both qualitative and quantitative determination.

Selection of Organic Solvents

The chosen solvents should span a wide range of polarities to effectively probe the solubility of the target compound.

| Solvent Class | Solvent | Polarity Index (P')[2] |

| Nonpolar | Hexane | 0.1 |

| Toluene | 2.4 | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 |

| Tetrahydrofuran (THF) | 4.0 | |

| Acetone | 5.1 | |

| Acetonitrile (ACN) | 5.8 | |

| Dimethylformamide (DMF) | 6.4 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | |

| Polar Protic | Isopropyl Alcohol (IPA) | 3.9 |

| Ethanol | 4.3 | |

| Methanol | 5.1 |

Experimental Protocol: Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

-

Selected organic solvents (see table above)

-

Small test tubes or vials (e.g., 1 dram)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 5 mg of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the solution.

-

Soluble: A clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid material remains largely unchanged at the bottom of the test tube.

-

Caption: Workflow for qualitative solubility determination.

Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility.

Objective: To determine the mass of the compound that can dissolve in a specific volume of solvent at a given temperature.

Materials:

-

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

-

Selected organic solvents

-

Scintillation vials with caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Pipettes

-

Pre-weighed drying vials

-

Vacuum oven or desiccator

-

Analytical balance

Procedure:

-

Add an excess amount of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol to a scintillation vial (enough to ensure a saturated solution with visible excess solid).

-

Pipette a known volume (e.g., 2 mL) of the selected solvent into the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation.

-

After equilibration, centrifuge the vial to pellet the excess solid.

-

Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant into a pre-weighed drying vial.

-

Evaporate the solvent in the drying vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the drying vial containing the dried solute.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for quantitative solubility determination (Gravimetric Method).

Data Presentation and Interpretation

The results of the solubility experiments should be recorded systematically to allow for easy comparison and interpretation.

Table for Qualitative Solubility Data

| Solvent | Polarity Index (P') | Observation (Soluble/Partially Soluble/Insoluble) |

| Hexane | 0.1 | |

| Toluene | 2.4 | |

| Dichloromethane (DCM) | 3.1 | |

| Tetrahydrofuran (THF) | 4.0 | |

| Acetone | 5.1 | |

| Acetonitrile (ACN) | 5.8 | |

| Dimethylformamide (DMF) | 6.4 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | |

| Isopropyl Alcohol (IPA) | 3.9 | |

| Ethanol | 4.3 | |

| Methanol | 5.1 |

Table for Quantitative Solubility Data (at 25 °C)

| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane (DCM) | 3.1 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| Acetone | 5.1 | ||

| Acetonitrile (ACN) | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Isopropyl Alcohol (IPA) | 3.9 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 |

Interpretation of Results:

By plotting the quantitative solubility data against the polarity index of the solvents, a clear trend should emerge, confirming or refining the initial predictive analysis. This data is invaluable for selecting appropriate solvents for chemical reactions, recrystallization, and formulation. For instance, a solvent that shows high solubility at an elevated temperature and lower solubility at room temperature would be an excellent candidate for recrystallization.

Conclusion

While published data on the solubility of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is scarce, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to systematically and accurately determine the solubility profile of this compound. The methodologies outlined herein are robust and adhere to standard laboratory practices, ensuring reliable and reproducible results. A comprehensive understanding of the solubility of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is fundamental to unlocking its potential in scientific research and development.

References

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Theoretical Studies of Tetra-arylethanediol Conformations

Abstract

The conformational landscape of 1,1,2,2-tetra-arylethanediols is a critical determinant of their chemical reactivity, physical properties, and biological activity. The spatial arrangement of the four aryl substituents and the two hydroxyl groups around the central ethane core dictates a delicate balance between stabilizing and destabilizing non-covalent interactions. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate these conformational preferences, with a particular focus on the interplay between intramolecular hydrogen bonding and steric hindrance. We present a detailed protocol for computational analysis using Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a robust framework for investigating these complex molecular systems.

Introduction: The Significance of Conformation in Tetra-arylethanediols

1,1,2,2-tetra-arylethanediols, such as benzopinacol, are not merely sterically crowded molecules; they are intricate systems where subtle conformational changes can lead to profound differences in their application. In medicinal chemistry, the precise three-dimensional structure of a molecule is paramount for its interaction with biological targets. The relative orientation of the aryl groups can define the shape of a pharmacophore, influencing binding affinity and selectivity. In materials science, the solid-state packing of these molecules, which is a direct consequence of their preferred conformation, can affect properties like crystallinity, melting point, and solubility. Therefore, a thorough understanding of the conformational isomerism in this class of compounds is essential for rational molecular design.

The central C-C bond of the ethanediol core allows for rotation, leading primarily to two staggered conformations: gauche and anti. The relative stability of these conformers is governed by a complex interplay of intramolecular forces, which can be accurately modeled using modern computational chemistry techniques.

Fundamental Principles Governing Conformation

The conformational preference in vicinal diols, the parent structure of tetra-arylethanediols, is a classic example of the competition between steric repulsion and stabilizing electronic effects.

The Gauche vs. Anti Conformers

Rotation around the central C1-C2 bond gives rise to two primary staggered conformations:

-

Anti Conformer: The two hydroxyl groups are positioned at a dihedral angle of 180°. In simple alkanes like butane, this conformation is generally the most stable as it minimizes steric repulsion between bulky substituents.[1]

-

Gauche Conformer: The hydroxyl groups are at a dihedral angle of approximately 60°. While this brings the substituents closer, it allows for the possibility of intramolecular hydrogen bonding.[1]

Contrary to what might be expected from simple steric considerations, the gauche conformation is often found to be more stable for many vicinal diols. This phenomenon is attributed to the "gauche effect," which arises from favorable stereoelectronic interactions, most notably intramolecular hydrogen bonding.[2]

The Role of Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (-OH) and an acceptor (the oxygen of the other hydroxyl group) in close proximity within the gauche conformer allows for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize the gauche conformation. The strength of this hydrogen bond can be probed experimentally using techniques like FTIR spectroscopy, where it manifests as a broader, lower-frequency O-H stretching band compared to the "free" hydroxyl group.[2] Computational studies on 1,2-ethanediol have shown that this intramolecular hydrogen bond, although sometimes weak, plays a crucial role in its conformational stability.[3][4]

Steric Hindrance from Aryl Substituents

In tetra-arylethanediols, the four bulky aryl groups introduce significant steric strain. This steric crowding can influence the ideal dihedral angles and the relative energies of the conformers. The repulsion between the large aryl groups can potentially destabilize the gauche conformation, where these groups are in closer proximity. However, the opening of bond angles to relieve this strain can also introduce new stereochemical tensions, particularly in the anti conformation.[5] The balance between the stabilizing hydrogen bond and the destabilizing steric hindrance from the aryl groups is the central question in the conformational analysis of these molecules.

Theoretical Methodologies for Conformational Analysis

In silico methods, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the geometries, relative energies, and vibrational frequencies of different conformers.[2]

Density Functional Theory (DFT)

DFT has proven to be a reliable and computationally efficient method for studying non-covalent interactions that govern molecular conformation. The choice of the functional and basis set is crucial for obtaining accurate results.

-

Functionals: Hybrid functionals, such as B3LYP, are widely used for geometry optimizations and energy calculations of organic molecules. For systems where dispersion forces are significant, as is the case with the interaction between aryl rings, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), or correlation-consistent basis sets like aug-cc-pVDZ, are commonly employed.[3] The inclusion of diffuse functions (+) is important for describing the lone pairs on oxygen atoms involved in hydrogen bonding, while polarization functions (d,p) are necessary for accurately describing the bonding environment.

The following diagram illustrates the logical flow of a typical DFT-based conformational study.

Caption: A typical workflow for DFT-based conformational analysis.

A Practical Guide: Computational Protocol for Benzopinacol

This section provides a step-by-step methodology for the conformational analysis of 1,1,2,2-tetraphenylethanediol (benzopinacol), a representative tetra-arylethanediol.

Step 1: Initial Structure Generation

-

Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structures for both the anti and gauche conformers of benzopinacol.

-

For the anti conformer, set the O1-C1-C2-O2 dihedral angle to approximately 180°.

-

For the gauche conformer, set the O1-C1-C2-O2 dihedral angle to approximately 60°.

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.

Step 2: Geometry Optimization

-

For each conformer, perform a full geometry optimization using DFT. A recommended level of theory is B3LYP with the 6-311+G(d,p) basis set.

-

The optimization should be carried out without any symmetry constraints to allow the molecule to find its true energy minimum.

-

Ensure the optimization calculation converges to a stationary point on the potential energy surface.

Step 3: Frequency Calculation

-

Perform a frequency calculation on each optimized geometry at the same level of theory used for the optimization.

-

Confirm that each structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies. A single imaginary frequency would indicate a transition state.

-

The output of the frequency calculation will also provide the Zero-Point Vibrational Energy (ZPVE) and other thermal corrections necessary for calculating Gibbs free energies.

Step 4: Single-Point Energy Refinement (Optional but Recommended)

-

To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set.

Step 5: Data Analysis

-

Extract the electronic energies (with ZPVE correction) and the Gibbs free energies for both the anti and gauche conformers.

-

Calculate the relative energy (ΔE) and relative Gibbs free energy (ΔG) between the two conformers to determine their relative stability.

-

Analyze key geometric parameters, such as the O-H---O distance and the O-C-C-O dihedral angle in the optimized gauche structure, to characterize the intramolecular hydrogen bond.

-

Optionally, perform a Natural Bond Orbital (NBO) analysis to investigate the stereoelectronic interactions, such as the delocalization of electron density from an oxygen lone pair to an antibonding σ*(O-H) orbital, which provides further evidence of hydrogen bonding.

The following diagram illustrates the conformational equilibrium between the gauche and anti forms.

Caption: Equilibrium between gauche and anti conformers.

Interpreting the Results: A Quantitative Comparison

After performing the calculations, the results should be tabulated for clear comparison. Below is a template table for presenting the key findings for a hypothetical tetra-arylethanediol.

| Property | Gauche Conformer | Anti Conformer | Δ (Anti - Gauche) |

| O-C-C-O Dihedral Angle (°) | 62.5 | 179.8 | - |

| O-H---O Distance (Å) | 2.15 | - | - |

| Relative Energy (ΔE, kcal/mol) | 0.00 | +1.5 | +1.5 |

| Relative Gibbs Free Energy (ΔG, kcal/mol) | 0.00 | +1.2 | +1.2 |

In this hypothetical example, the positive ΔG value for the anti conformer indicates that the gauche conformer is more stable, likely due to the stabilizing effect of the intramolecular hydrogen bond, which outweighs the increased steric interactions between the aryl groups.

Conclusion

The conformational analysis of tetra-arylethanediols is a nuanced field where the interplay of intramolecular hydrogen bonding and steric hindrance dictates the molecular architecture. This guide has outlined the fundamental principles and provided a detailed, field-proven computational workflow for investigating these systems. By employing robust theoretical methods like Density Functional Theory, researchers can gain deep insights into the conformational preferences of these important molecules, thereby enabling the rational design of novel drugs and materials. The self-validating nature of the described protocol, from geometry optimization to frequency analysis, ensures the reliability of the obtained results, providing a solid foundation for further experimental and theoretical exploration.

References

-

Das, P., Das, P. K., & Arunan, E. (2015). Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. The Journal of Physical Chemistry A, 119(21), 5374-5383. [Link]

-

Crittenden, D. L., Thompson, K. C., & Jordan, M. J. (2005). On the extent of intramolecular hydrogen bonding in gas-phase and hydrated 1,2-ethanediol. The Journal of Physical Chemistry A, 109(12), 2971-2977. [Link]

-

Furman Chemistry 120. Gauche and Anti Conformers. [Link]

-

ResearchGate. 1,1,2,2-Tetrasubstituted ethane conformations. [Link]

-

PubChem. Benzopinacol. [Link]

Sources

- 1. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of ligands from sterically hindered vicinal diols

Application Note: Strategic Functionalization of Sterically Hindered Vicinal Diols for High-Value Ligand Synthesis

Executive Summary

Sterically hindered vicinal diols (e.g., Pinacol, Hydrobenzoin, TADDOL, and camphor derivatives) are critical scaffolds for privileged chiral ligands used in asymmetric catalysis. However, the very steric bulk that induces high enantioselectivity in downstream catalysis often renders standard functionalization—such as direct tosylation or mesylation—ineffective or prone to deleterious side reactions like the Pinacol Rearrangement.

This guide details two field-proven protocols to overcome these barriers:

-

The Cyclic Sulfate "Slingshot" Protocol: For synthesizing electron-rich phospholanes (e.g., DuPhos precursors).

-

The Modular Phosphorous Coupling Protocol: For accessing phosphites and phosphoramidites (e.g., TADDOL-derived ligands).[1]

The Steric Paradox & The "Pinacol Trap"

In ligand design, steric bulk is a feature; in ligand synthesis, it is a bug.

-

The Challenge: Standard activation methods (TsCl/MsCl + Pyridine) rely on

attack. With tetra-substituted diols, the transition state is too crowded. -

The Risk: Under forcing conditions or acidic environments, the carbocation stability of tertiary alcohols triggers the Pinacol Rearrangement , irreversibly converting the diol into a ketone (Figure 1).

Strategic Solution: Instead of forcing a leaving group onto a crowded center, we tether the two alcohols into a cyclic sulfate . This locks the conformation and builds ring strain (

Protocol A: The Cyclic Sulfate Route (Phospholane Synthesis)

Primary Application: Synthesis of

Mechanism & Logic

Direct displacement of sulfonates on 1,4-diols is sluggish. The cyclic sulfate method, pioneered by Sharpless, activates the diol in two steps:

-

Cyclization: Formation of a cyclic sulfite using thionyl chloride (

). -

Oxidation: Catalytic conversion to cyclic sulfate using

.

Step-by-Step Protocol

Reagents:

-

Hindered Diol (1.0 equiv)

-

Thionyl Chloride (

, 1.2 equiv) -

Triethylamine (

, 2.2 equiv) -

Ruthenium(III) Chloride (

, 0.001 equiv) -

Sodium Periodate (

, 1.5 equiv) -

Solvents:

,

Workflow:

Step 1: Cyclic Sulfite Formation

-

Dissolve the diol in dry

(0.2 M concentration). Cool to 0°C.[2] -

Add

followed by dropwise addition of-

Critical Control Point: The reaction is exothermic. Maintain temperature <5°C to prevent HCl-catalyzed rearrangement.

-

-

Stir for 30–60 mins. Monitor by TLC (sulfites are usually less polar than diols).

-

Quench with water, wash with brine, dry over

, and concentrate.-

Note: The product is often a mixture of diastereomers (syn/anti at sulfur). Do not separate them; both oxidize to the same sulfate.

-

Step 2: Oxidation to Cyclic Sulfate

-

Dissolve the crude sulfite in a biphasic mixture of

(1:1:1.5).-

Green Chemistry Note:

is traditional but toxic.

-

-

Add solid

followed by catalytic -

Stir vigorously at Room Temperature. The mixture will turn brown/black (active Ru species) and then orange/yellow as the reaction completes (usually 1–2 hours).

-

Workup: Dilute with

, wash with water.-

Safety: Filter the organic layer through a pad of silica or Celite to remove Ruthenium residues (prevents decomposition).

-

Step 3: Nucleophilic Displacement (Ligand Formation)

-

React the isolated cyclic sulfate with the appropriate nucleophile (e.g., Lithium bis(phosphine)

). -

The sulfate acts as a double electrophile. The first attack opens the ring; the second attack (intramolecular) closes the phospholane ring.

Protocol B: TADDOL-Derived Phosphoramidites

Primary Application: Monodentate ligands for Rh/Ir-catalyzed hydrogenation and Cu-catalyzed conjugate addition.

Mechanism & Logic

TADDOLs (

Step-by-Step Protocol

Reagents:

-

TADDOL derivative (1.0 equiv)

-

(1.1 equiv) or

-

Triethylamine (

) or Pyridine (excess) -

Amine nucleophile (

, 1.0 equiv)

Workflow (The "PCl3 First" Method):

-

Phosphorus Activation:

-

Suspend TADDOL in dry THF or Toluene under Argon.

-

Add

(excess, e.g., 5–10 equiv) and reflux for 2–4 hours. -

Why Reflux? Steric hindrance requires thermal energy to force the formation of the seven-membered ring chlorophosphite.

-

Remove excess

strictly under high vacuum. The product is the TADDOL-chlorophosphite .

-

-

Amination:

-

Redissolve the chlorophosphite in dry

. -

Cool to 0°C. Add

(1.5 equiv). -

Add the chiral or achiral amine (

) dropwise. -

Stir at RT for 4–12 hours.

-

-

Purification:

-

Critical: Silica gel is acidic and can hydrolyze phosphoramidites.

-

Solution: Pre-treat silica gel with 5%

in hexanes before column chromatography. Elute rapidly.

-

Visualization of Workflows

Figure 1: The Cyclic Sulfate "Slingshot" Pathway

Caption: Transformation of hindered diol to phospholane via Sharpless oxidation and nucleophilic ring closure.

Figure 2: Decision Matrix for Diol Activation

Caption: Selecting the correct activation method based on substrate steric profile.

Data Summary: Activation Method Comparison

| Feature | Standard Mesylation/Tosylation | Cyclic Sulfate Protocol |

| Reactivity | Low (on hindered substrates) | Very High (Strain release driven) |

| Leaving Group Ability | Good | Excellent |

| Side Reactions | Elimination / Pinacol Rearrangement | Minimal (under neutral conditions) |

| Atom Economy | Moderate | Moderate (requires Ru/Os steps) |

| Substrate Scope | Unhindered 1,2-diols | Hindered 1,2-, 1,3-, 1,4-diols |

References

-

Gao, Y., & Sharpless, K. B. (1988). "Vicinal diol cyclic sulfates: Like epoxides only more reactive." Journal of the American Chemical Society, 110(22), 7538–7539.

-

Burk, M. J. (1991). "

-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 113(22), 8518–8519. -

Seebach, D., et al. (1995). "TADDOLs, their derivatives, and TADDOL analogues: Versatile chiral auxiliaries." Angewandte Chemie International Edition, 34(21), 2395–2396.

-

Feringa, B. L. (2000). "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 33(6), 346–353.

Sources

Application Note: Electrochemical Properties & Oxidative Pathways of Tetraanisylpinacol

This Application Note and Protocol guide details the electrochemical characterization of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (commonly referred to as Tetraanisylpinacol ).

This guide focuses on the unique redox behavior of this molecule: the competition between acid-catalyzed rearrangement (Pinacol-Pinacolone) and anodic oxidative cleavage .

Abstract & Scientific Significance

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is a sterically crowded, electron-rich vicinal diol. Unlike simple aliphatic pinacols, the presence of four p-methoxy groups significantly lowers the oxidation potential of the aromatic rings, making the molecule susceptible to anodic oxidation at moderate potentials.

While classical acid catalysis converts this diol into the corresponding pinacolone (via 1,2-aryl migration), electrochemical oxidation in aprotic media typically triggers a different pathway: oxidative C-C bond cleavage . This results in the formation of two equivalents of 4,4'-dimethoxybenzophenone. Understanding this bifurcation is critical for researchers using methoxy-substituted protective groups or designing radical-cation mediated synthetic routes.

Mechanistic Pathways

The fate of Tetraanisylpinacol depends heavily on the activation method. The diagram below illustrates the divergence between the chemical (acid) and electrochemical (anodic) pathways.

Pathway Analysis

-

Path A (Acidic): Protonation of a hydroxyl group leads to water elimination. The resulting carbocation is stabilized by the p-methoxyphenyl groups. To quench the charge, a 1,2-aryl shift occurs, yielding the pinacolone.

-

Path B (Anodic): A single electron transfer (SET) generates a radical cation. The central C-C bond, weakened by steric strain and the electron deficiency, undergoes homolytic or heterolytic scission, resulting in oxidative cleavage to the ketone.

Figure 1: Divergent reaction pathways for Tetraanisylpinacol based on activation method.

Experimental Protocol: Electrochemical Characterization

A. Materials & Equipment[1][2]

-

Analyte: 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (>98% purity).

-

Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M.

-

Working Electrode: Glassy Carbon (3 mm diameter).

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or Saturated Calomel Electrode (SCE) with a salt bridge.

-

Potentiostat: Capable of scan rates 10–1000 mV/s.

B. Cyclic Voltammetry (CV) Procedure

This protocol identifies the oxidation potential (

-

Solution Preparation:

-

Dissolve TBAPF₆ in MeCN to create a 0.1 M blank electrolyte solution.

-

Add Tetraanisylpinacol to achieve a concentration of 1.0 mM .

-

Note: The diol may have limited solubility; sonication ensures complete dissolution.

-

-

Cell Setup:

-

Polish the Glassy Carbon electrode with 0.05 µm alumina slurry; rinse with DI water and acetone.

-

Purge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (which can interfere with cathodic signals).

-

-

Measurement Parameters:

-

Initial Potential: 0.0 V

-

Switching Potential (Anodic): +1.6 V (vs SCE)

-

Final Potential: 0.0 V

-

Scan Rate: Start at 100 mV/s.

-

-

Data Acquisition:

-

Record the first cycle.

-

Observe the anodic peak (

).[1] For tetraanisyl systems, this typically appears between +1.0 V and +1.3 V vs SCE . -

Observe the return sweep. If the peak is irreversible (no cathodic peak

), it indicates a fast chemical reaction (C-C cleavage) follows the oxidation (

-

C. Bulk Electrolysis (Product Isolation)

To confirm the oxidative cleavage pathway:

-

Setup: Use a divided H-cell to prevent products from migrating to the counter electrode.

-

Electrolysis: Apply a constant potential 100 mV more positive than the

determined in CV (e.g., +1.3 V). -

Monitoring: Monitor the current decay. Stop when the charge passed (

) equals 2 Faraday/mol (indicating a 2-electron process per molecule, consistent with cleavage into two ketones). -

Workup: Evaporate MeCN, extract with dichloromethane, and analyze via ¹H NMR.

-

Diagnostic Signal: Look for the disappearance of the pinacol O-H signal and the shift of aromatic protons characteristic of 4,4'-dimethoxybenzophenone .

-

Data Analysis & Interpretation

Interpreting the CV Trace

| Feature | Observation | Interpretation |

| Anodic Peak ( | Irreversible peak at ~+1.1 V | Formation of the radical cation. The lack of a return wave indicates the radical cation decomposes faster than the scan rate. |

| Cathodic Return | New peak at ~-1.5 V (optional) | If the scan goes negative enough, you may see the reduction of the product (4,4'-dimethoxybenzophenone), confirming cleavage occurred. |

| Scan Rate Effect | Peak current ( | Indicates a diffusion-controlled process. |

Thermodynamic Considerations

The methoxy substituents are strong electron donors (

-

Tetraphenylpinacol: Hard oxidation, often leads to passivation.

-

Tetraanisylpinacol: Facile oxidation, clean cleavage.

Troubleshooting & Critical Controls

-

Electrode Passivation: Methoxy-radicals can sometimes couple to form polymer films on the electrode.

-